Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate
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Overview
Description
Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C12H16N2O5 It is a derivative of benzoic acid and contains a nitro group, a methoxyethylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate followed by amination and esterification reactions. The nitration step introduces the nitro group at the desired position on the aromatic ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using 2-methoxyethylamine in the presence of a suitable catalyst. Finally, the esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate: Similar structure but with the nitro group at a different position.
Methyl 4-[(3-methoxypropyl)amino]-3-nitrobenzoate: Similar structure with a different alkyl chain on the amino group.
Methyl 4-ethyl-3-nitrobenzoate: Similar structure with an ethyl group instead of the methoxyethylamino group.
Uniqueness
Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTYTUDFTVLXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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